

The Role of Bio-ams-tfa in Mycobacterium tuberculosis: A Technical Guide

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Compound of Interest

Compound Name: *Bio-ams tfa*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bio-ams-tfa, a potent inhibitor of biotin protein ligase (BPL or BirA) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the mechanism of action of Bio-ams-tfa, its impact on critical metabolic pathways in Mtb, and detailed experimental protocols for its evaluation.

Introduction: Targeting Biotin Metabolism in Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a unique physiology that makes it a formidable pathogen. Unlike its human host, Mtb is incapable of scavenging biotin from its environment and relies entirely on its de novo biotin biosynthesis pathway for survival.[1][2][3] Biotin is an essential cofactor for several carboxylases that play a pivotal role in fatty acid biosynthesis, gluconeogenesis, and the overall metabolism of the bacterium.[4][5][6] This dependency on endogenous biotin production makes the biotin biosynthesis pathway a highly attractive and validated target for the development of novel anti-tubercular agents.[1][2][3]

One of the key enzymes in this pathway is Biotin Protein Ligase (BPL), also known as BirA. BPL is responsible for the ATP-dependent covalent attachment of biotin to its cognate acyl-CoA carboxylases (ACCs), thereby activating them.[5] Inhibition of BPL leads to a halt in fatty acid and lipid biosynthesis, ultimately resulting in bacterial cell death.[6][7] Bio-ams-tfa is a rationally

designed bisubstrate inhibitor that mimics the biotinyl-5'-AMP intermediate of the BPL-catalyzed reaction, exhibiting potent and selective activity against Mtb.[8]

Mechanism of Action of Bio-ams-tfa

Bio-ams-tfa acts as a potent inhibitor of Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL). It is a synthetic analog of the natural reaction intermediate, biotinyl-5'-adenosine monophosphate (biotinyl-AMP). By binding tightly to the active site of BirA, Bio-ams-tfa effectively blocks the transfer of biotin to acyl-CoA carboxylases (ACCs), which are essential enzymes in the fatty acid biosynthesis pathway.[5][8] This inhibition disrupts the production of mycolic acids, crucial components of the unique and protective mycobacterial cell wall.[9][10] The depletion of essential fatty acids and the disruption of cell wall integrity ultimately lead to the death of the mycobacterium.[6][7]

Quantitative Data

The following tables summarize the quantitative data for the activity of Bio-ams-tfa and its analogs against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of Bio-ams-tfa and Analogs against M. tuberculosis H37Rv

Compound	MIC (μM) in GAS medium
Bio-ams-tfa (9)	0.16 - 0.625[6]
Analog 10	Comparable to Bio-ams-tfa (9)[8]
Analog 11	Comparable to Bio-ams-tfa (9)[8]
Analog 12	>100[8]

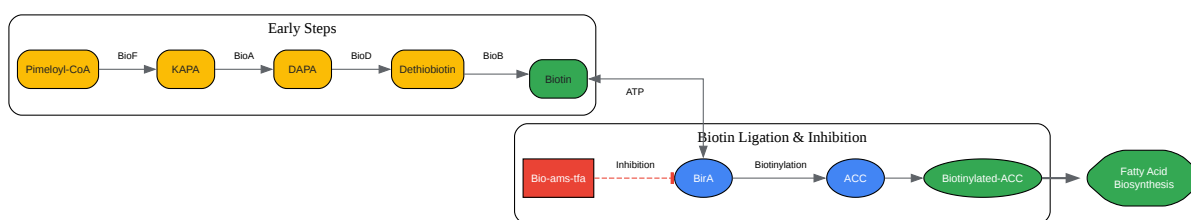
Table 2: Binding Affinities of Bio-ams-tfa Analogs to M. tuberculosis BirA

Compound	KD (nM)	ΔH (kcal/mol)
Bio-ams-tfa (9)	≤0.04 - 11[8]	-
3-Deaza analog 11	0.04[8]	-21.2[8]

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis and its Inhibition

The following diagram illustrates the biotin biosynthesis pathway in *M. tuberculosis* and the point of inhibition by Bio-ams-tfa.

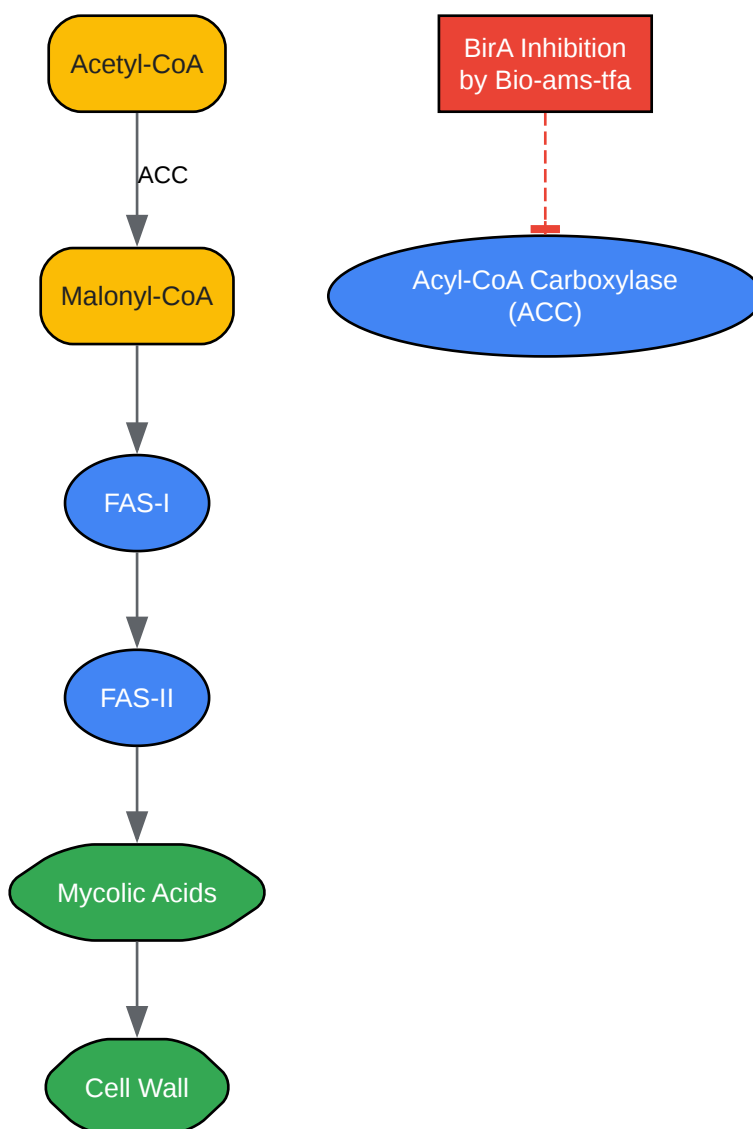


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Biotin biosynthesis and the inhibitory action of Bio-ams-tfa.

Downstream Effects on Fatty Acid Synthesis

Inhibition of BirA by Bio-ams-tfa prevents the biotinylation of Acyl-CoA Carboxylases (ACCs), which are critical for the first committed step in fatty acid biosynthesis: the conversion of acetyl-CoA to malonyl-CoA. This disruption halts the production of long-chain fatty acids, including mycolic acids, which are essential components of the mycobacterial cell wall.

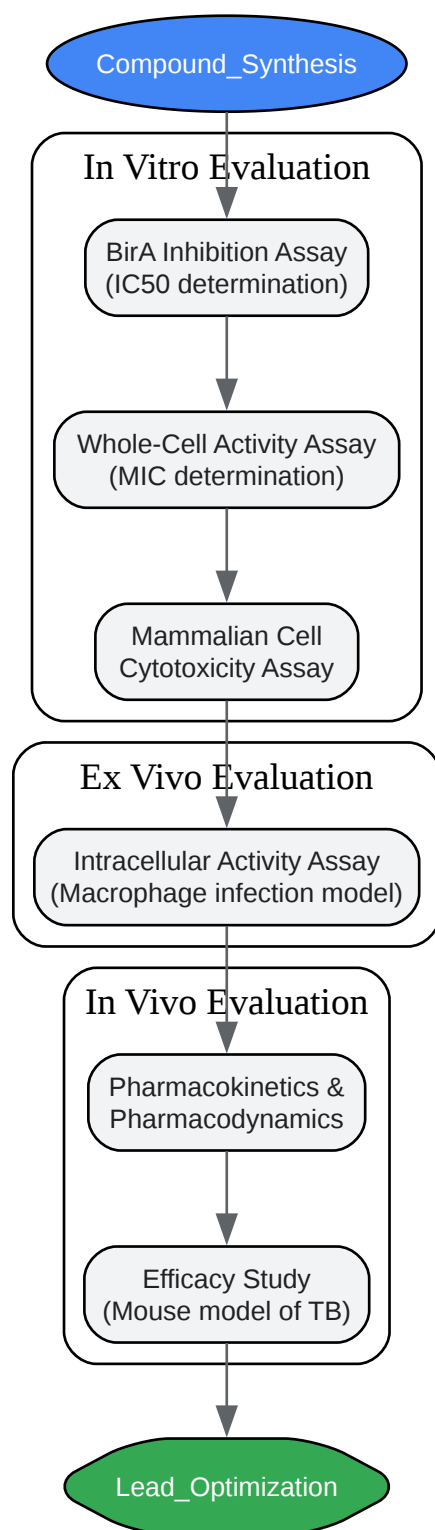


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Impact of Bio-ams-tfa on the fatty acid synthesis pathway.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a potential anti-tubercular compound like Bio-ams-tfa.



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